3-(Piperidin-4-yl)-1,3-oxazinan-2-one

Description

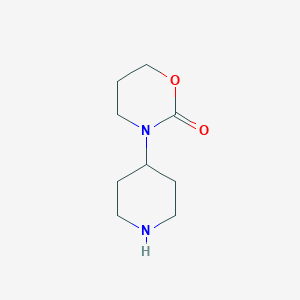

Structure

3D Structure

Properties

IUPAC Name |

3-piperidin-4-yl-1,3-oxazinan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c12-9-11(6-1-7-13-9)8-2-4-10-5-3-8/h8,10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMPFCXIVPCTCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)OC1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622762 | |

| Record name | 3-(Piperidin-4-yl)-1,3-oxazinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164518-99-4 | |

| Record name | 3-(Piperidin-4-yl)-1,3-oxazinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 1,3 Oxazinan 2 One Ring Formation

Elucidation of Proposed Reaction Pathways

The construction of the 1,3-oxazinan-2-one (B31196) scaffold can be achieved through several synthetic strategies, each proceeding via a distinct reaction pathway. The most common approaches involve the intramolecular cyclization of a linear precursor containing a 3-aminopropanol backbone.

One primary pathway involves the reaction of a 1,3-amino alcohol with a carbonylating agent. A notable example is the reaction of primary amines or hydrazines with a dicarbonate derivative of a 1,3-diol. This process is proposed to occur in a two-step sequence: first, an intermolecular reaction forms a linear carbamate (B1207046) intermediate, which then undergoes a subsequent intramolecular cyclization to yield the final 1,3-oxazinan-2-one ring iupac.org. This method represents a greener alternative to classical routes that employ hazardous reagents like phosgene and its derivatives researchgate.net.

Another significant pathway is the catalyzed intramolecular cyclization. Various catalysts have been employed to facilitate this transformation. For instance, gold-catalyzed oxycyclization of allenic carbamates provides an efficient route to 1,3-oxazin-2-ones frontiersin.org. Similarly, other metal catalysts, such as rhodium, scandium, and indium, have been used to promote the cyclization of diazoketone precursors to form related 1,3-oxazinane-2,5-diones, highlighting the versatility of catalytic approaches in forming the oxazinanone core frontiersin.org.

A third general pathway involves the direct cyclization of allylic amines with carbon dioxide, which has been demonstrated in electrochemically mediated carboxylative cyclizations. While primarily used for five-membered oxazolidinones, this method is also applicable to the synthesis of six-membered 1,3-oxazinan-2-ones organic-chemistry.org.

These pathways are summarized in the table below, showcasing the diversity of reagents and conditions that can be tailored to achieve the desired heterocyclic product.

| Reaction Pathway | Starting Materials | Key Transformation | Typical Reagents/Conditions |

| Two-Step Cyclization | Primary Amine, 1,3-Diol Dicarbonate | Intermolecular reaction followed by intramolecular cyclization | One-pot, solvent-free iupac.org |

| Catalytic Oxycyclization | Allenic Carbamates | Gold-catalyzed intramolecular cyclization | Au(I) complexes frontiersin.org |

| Catalyzed Diazoketone Cyclization | N-Protected Diazoketones | Metal-catalyzed N-H or O-H insertion | Rh(II), Sc(OTf)₃, In(OTf)₃ frontiersin.org |

| Carboxylative Cyclization | Allylic Amines, CO₂ | Electrochemically mediated addition and cyclization | Electrochemical cell organic-chemistry.org |

| Classical Synthesis | 1,3-Amino Alcohols | Carbonylation and cyclization | Phosgene, Triphosgene, Isocyanates researchgate.net |

Identification and Role of Reaction Intermediates

The identification of reaction intermediates is paramount to confirming a proposed reaction mechanism. In the synthesis of 1,3-oxazinan-2-ones, several key intermediates have been proposed or identified.

In synthetic routes leading to the related 1,3-oxazinane ring system, hemiaminal intermediates have been identified. These are formed through the enantioselective addition of an alcohol to an imine, catalyzed by a chiral magnesium phosphate (B84403) catalyst. The resulting hemiaminal then undergoes an intramolecular 6-exo-tet cyclization under basic conditions to form the six-membered ring acs.orgnih.gov. While this specific pathway leads to a 1,3-oxazinane, the principle of a stable, cyclization-poised intermediate is a recurring theme in the formation of such heterocycles.

For certain metal-catalyzed reactions, more complex intermediates are proposed. For example, in the rhodium(II)-catalyzed reaction of cyclic nitronates with vinyl diazoacetates to form a researchgate.netacs.orgoxazino[2,3-b] researchgate.netacs.orgoxazine (B8389632) system, the mechanism is thought to proceed through an initial electrophilic vinyl carbenoid species . This is followed by a nucleophilic attack from the nitronate oxygen to produce a zwitterionic intermediate , which then undergoes rapid ring closure to yield the final product mdpi.com. The transient nature of such intermediates often makes them difficult to isolate, and their existence is typically inferred from kinetic data and computational studies.

| Proposed Intermediate | Role in Reaction | Preceding Step | Succeeding Step | Relevant Pathway |

| Linear Carbamate | Precursor to cyclization | Intermolecular reaction of amine and dicarbonate | Intramolecular cyclization iupac.org | Two-Step Cyclization with Dialkyl Carbonates |

| Hemiaminal | Precursor to cyclization | Catalytic addition of alcohol to imine | Base-mediated intramolecular cyclization acs.orgnih.gov | Asymmetric Synthesis of 1,3-Oxazinanes |

| Zwitterion | Transient species | Nucleophilic attack on a metal carbenoid | Ring closure with expulsion of catalyst mdpi.com | Rhodium-Catalyzed Annulation Reactions |

Analysis of Catalytic Cycles and Transition States

Catalysis provides powerful tools for the efficient and selective formation of the 1,3-oxazinan-2-one ring. The analysis of the catalytic cycles and the associated transition states offers deep insight into the reaction's energetic landscape.

A well-elucidated example from a related system is the rhodium-catalyzed [3+3] annulation. The catalytic cycle begins with the reaction of the rhodium(II) catalyst with a vinyl diazoacetate to generate a highly reactive rhodium carbenoid. This electrophilic species is then intercepted by the nucleophilic oxygen of a cyclic nitronate. The stereochemistry of the product is determined at this stage, governed by the transition state of the nucleophilic attack, which favors an approach that minimizes steric hindrance mdpi.com. The subsequent ring closure from the zwitterionic intermediate is rapid and expels the rhodium catalyst, allowing it to re-enter the catalytic cycle mdpi.com.

Computational studies, such as Molecular Electron Density Theory (MEDT), have been employed to analyze the transition states in similar cycloaddition reactions, like the Hetero Diels-Alder (HDA) reaction to form oxazine N-oxides. These studies can calculate the activation energies for different competing reaction paths and analyze the electronic structure of the transition states mdpi.com. For instance, analysis can reveal whether a reaction proceeds through a concerted or stepwise mechanism by identifying one or more transition states and any associated intermediates. The geometry of the transition state, including the lengths of the forming bonds, provides crucial information about the synchronicity of the bond-forming events mdpi.com.

While detailed transition state analysis for the formation of 3-(piperidin-4-yl)-1,3-oxazinan-2-one itself is not widely reported, the principles derived from these related systems are applicable. Catalysts, whether Lewis acids like Sc(OTf)₃ or transition metals like Au(I) and Rh(II), function by lowering the activation energy of the rate-determining step, which is typically the intramolecular cyclization. They achieve this by activating either the nucleophile or the electrophile within the linear precursor, thereby stabilizing the transition state of the ring-closing step frontiersin.org.

Advanced Characterization and Analytical Methodologies for 3 Piperidin 4 Yl 1,3 Oxazinan 2 One Structures

Spectroscopic Characterization

Spectroscopic methods provide fundamental insights into the molecular structure, functional groups, and electronic properties of "3-(Piperidin-4-yl)-1,3-oxazinan-2-one".

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Dynamic NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "this compound" in solution. While specific experimental data for this compound is not widely published in scientific literature, the expected spectral features can be predicted based on its constituent parts: a piperidine (B6355638) ring and a 1,3-oxazinan-2-one (B31196) ring system.

¹H NMR Spectroscopy: The proton NMR spectrum would exhibit distinct signals corresponding to the protons of the piperidine and oxazinan-2-one rings. The chemical shifts are influenced by the electronic environment of each proton. For instance, protons adjacent to nitrogen or oxygen atoms are expected to appear at a lower field (higher ppm values). The piperidine ring protons would show complex splitting patterns due to spin-spin coupling between adjacent non-equivalent protons. The N-H proton of the piperidine ring would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key signals would include the carbonyl carbon of the oxazinan-2-one ring, typically in the range of 150-170 ppm. The carbons attached to nitrogen and oxygen would also have characteristic chemical shifts. Based on data for similar piperidine and oxazinanone structures, the following table presents predicted ¹³C NMR chemical shifts. sinfoochem.comnih.gov

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 155-165 |

| Piperidine C4 | 50-60 |

| Piperidine C2, C6 | 40-50 |

| Piperidine C3, C5 | 30-40 |

| Oxazinane C4' | 60-70 |

| Oxazinane C6' | 40-50 |

| Oxazinane C5' | 20-30 |

Note: These are predicted values based on analogous structures and may not represent the exact experimental values.

Dynamic NMR: Due to the conformational flexibility of the piperidine and oxazinan-2-one rings (ring inversion), Dynamic NMR (DNMR) studies could be employed. By varying the temperature, it would be possible to study the kinetics of these conformational changes and determine the energy barriers associated with them.

Nuclear Overhauser Effect Spectroscopy (NOESY): 2D NOESY experiments would be valuable in confirming the stereochemistry and spatial relationships between protons in the molecule. Cross-peaks in a NOESY spectrum indicate protons that are close in space, which can help to elucidate the preferred conformation of the six-membered rings.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in "this compound". The spectrum would be characterized by specific absorption bands corresponding to the vibrations of its chemical bonds.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| N-H (piperidine) | 3300-3500 | Stretching |

| C-H (aliphatic) | 2850-3000 | Stretching |

| C=O (carbamate) | 1680-1720 | Stretching |

| C-N | 1200-1350 | Stretching |

| C-O | 1000-1300 | Stretching |

Note: The exact positions of these bands can be influenced by the molecular environment and physical state of the sample.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. For "this compound", with a molecular weight of 184.24 g/mol , the molecular ion peak [M]⁺ would be expected at m/z 184. cymitquimica.comnih.gov The fragmentation pattern would likely involve the cleavage of the bond between the two ring systems and subsequent fragmentation within each ring.

X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise information on bond lengths, bond angles, and the conformation of the piperidine and oxazinan-2-one rings. Such data is crucial for understanding intermolecular interactions, such as hydrogen bonding, in the crystal lattice. Although no specific crystallographic data for "this compound" is currently available in the public domain, this technique remains the gold standard for unambiguous solid-state structural assignment.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of "this compound" and for separating it from any impurities or byproducts from its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the purity determination of non-volatile compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol), would be suitable for analyzing this compound. The purity is determined by the relative area of the main peak in the chromatogram.

Gas Chromatography (GC): Given its molecular weight, "this compound" may also be amenable to analysis by Gas Chromatography, potentially after derivatization to increase its volatility. GC can provide high-resolution separation and is often coupled with a mass spectrometer (GC-MS) for definitive peak identification.

Chiral Chromatography: Since the molecule has a stereocenter at the C4 position of the piperidine ring where the oxazinan-2-one group is attached, it can exist as a pair of enantiomers. Chiral chromatography techniques, such as HPLC with a chiral stationary phase (e.g., cellulose- or amylose-based columns), would be necessary to separate and quantify the individual enantiomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of this compound, enabling its separation, quantification, and purity assessment. Given the compound's polarity and potential for chiral centers, both reversed-phase and chiral HPLC methods are highly relevant.

Detailed research findings indicate that the separation of piperidine-containing compounds and cyclic carbamates is well-established. For instance, reversed-phase HPLC (RP-HPLC) is effective for determining the purity of related piperidine derivatives. In one method, a C18 column was used with a mobile phase consisting of water (containing 0.1% phosphoric acid) and acetonitrile to analyze piperidine compounds. researchgate.net

Due to the presence of a stereocenter, the separation of enantiomers is critical. Chiral HPLC, particularly with polysaccharide-based chiral stationary phases (CSPs), is the most prevalent method for this purpose. nih.govresearchgate.net Columns based on cellulose (B213188) or amylose (B160209) derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate), are frequently used to resolve the enantiomers of various drug molecules. nih.govresearchgate.net The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for each enantiomer, allowing for their resolution. nih.gov

In cases where the compound lacks a strong chromophore for UV detection, pre-column derivatization can be employed. For example, piperidin-3-amine, a related structure, was successfully analyzed using chiral HPLC after derivatization with para-toluene sulfonyl chloride (PTSC), which introduces a UV-active group into the molecule. researchgate.net This approach allows for sensitive detection and accurate quantification of enantiomeric impurities. researchgate.net

Table 1: Exemplary HPLC Conditions for Analysis of Related Piperidine and Chiral Compounds

| Parameter | Condition 1: Achiral Purity | Condition 2: Chiral Separation |

|---|---|---|

| Stationary Phase | Inertsil C18 (250 x 4.6 mm) | Chiralpak AD-H (250 x 4.6 mm, 5µm) |

| Mobile Phase | Water (0.1% Phosphoric Acid) : Acetonitrile (32:68, v/v) researchgate.net | n-Hexane : 2-Propanol (80:20 + 0.1% DEA) nih.gov |

| Flow Rate | 1.0 mL/min researchgate.net | 1.0 mL/min nih.gov |

| Detection | UV | UV nih.gov |

| Application | Purity analysis of piperidine derivatives. researchgate.net | Separation of enantiomers of chiral compounds. nih.gov |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to HPLC for both analytical and preparative-scale separations in drug discovery. chromatographyonline.com Utilizing supercritical carbon dioxide as the primary mobile phase, often modified with a small amount of an alcohol like methanol (B129727), SFC offers advantages such as faster analysis times, reduced organic solvent consumption, and lower viscosity, which permits higher flow rates. chromatographyonline.comyoutube.com

SFC is particularly well-suited for the analysis and purification of chiral compounds like this compound. youtube.com Most chiral stationary phases developed for HPLC can also be used under SFC conditions, enabling high-throughput screening for optimal separation of enantiomers. chromatographyonline.com The technique's efficiency is beneficial in early drug discovery phases where rapid isolation of individual enantiomers is required. chromatographyonline.com

The versatility of SFC extends to a wide range of compounds, from non-polar to polar. mdpi.com For basic compounds like those containing a piperidine moiety, specialized stationary phases such as 2-ethylpyridine (B127773) have been designed to achieve good peak shape without the need for basic additives in the mobile phase. mdpi.com Furthermore, derivatization techniques can be used to improve the detection of certain molecules by SFC-MS. A high proton affinity N-(4-aminophenyl)piperidine tag has been used to significantly enhance the detection of organic acids, demonstrating the compatibility of the piperidine scaffold with advanced SFC-MS methods. nih.gov

Table 2: Comparison of SFC and HPLC for Pharmaceutical Analysis

| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Primary Mobile Phase | Supercritical CO2 (often with co-solvents) youtube.com | Aqueous and/or organic solvents mdpi.com |

| Analysis Time | Generally faster due to low viscosity and high flow rates youtube.com | Can be slower, especially for complex separations nih.gov |

| Solvent Consumption | Significantly lower organic solvent usage youtube.com | Higher consumption of organic solvents nih.gov |

| Key Applications | Chiral and achiral separations, high-throughput screening chromatographyonline.com | Purity testing, quantification, chiral separations nih.govmdpi.com |

| Environmental Impact | Considered a "green" technology chromatographyonline.com | Generates more organic solvent waste |

Stereochemical Analysis and Chiral Characterization

The presence of a chiral center at the 4-position of the piperidine ring in this compound necessitates rigorous stereochemical analysis. The biological properties of enantiomers can differ significantly, making the control of stereoisomerism a critical aspect of drug design and development. nih.gov

The primary goal of chiral characterization is to separate and quantify the enantiomers. As discussed, chiral HPLC is a benchmark technique for this purpose, often used to determine the enantiomeric excess (ee) of a sample. nih.gov The development of enantioselective syntheses for cyclic carbamates is an active area of research, where chiral catalysts are used to produce the desired enantiomer with high selectivity. nih.govmdpi.com For instance, bifunctional organocatalysts have been developed to facilitate the enantioselective reaction of unsaturated amines with carbon dioxide to form six-membered cyclic carbamates in high yield and enantioselection. nih.gov

Spectroscopic methods, in conjunction with separation techniques, are used to confirm the absolute configuration of the separated enantiomers. While X-ray crystallography of a single enantiomer or a diastereomeric derivative provides unambiguous proof of stereochemistry, other techniques can be employed. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents or derivatizing agents can also be used to distinguish between enantiomers. nih.gov

Other Analytical and Structural Characterization Methods (e.g., Hirshfeld Surface Analysis)

Beyond chromatographic and standard spectroscopic methods, advanced techniques like Hirshfeld surface analysis provide deeper insights into the solid-state structure of crystalline compounds such as this compound. This computational method is derived from X-ray crystallography data and is used to visualize and quantify intermolecular interactions within a crystal lattice. iucr.orgnih.gov

For various piperidine derivatives, Hirshfeld surface analysis has revealed the critical role of hydrogen bonds and van der Waals interactions in stabilizing the crystal structure. nih.gov Studies on related compounds show that H···H, C···H/H···C, and O···H/H···O contacts are often the most significant interactions. iucr.orgnih.gov For example, in one piperidine derivative, H···H contacts accounted for 74.2% of the Hirshfeld surface, highlighting the importance of van der Waals forces. nih.gov In another, N–H···O hydrogen bonds were crucial in linking molecules into chains. iucr.org This type of analysis is invaluable for understanding polymorphism, solubility, and other solid-state properties of a drug substance.

Table 3: Common Intermolecular Contacts Identified by Hirshfeld Surface Analysis in Piperidine-Containing Crystals

| Interaction Type | Typical Contribution | Significance |

|---|---|---|

| H···H | High (often > 50%) iucr.orgnih.gov | Represents the major contribution from van der Waals forces. nih.gov |

| C···H/H···C | Moderate iucr.org | Indicates van der Waals and weak hydrogen bonding interactions. |

| O···H/H···O | Variable iucr.orgnih.gov | Highlights the presence and importance of hydrogen bonding. nih.gov |

| N···H/H···N | Low to Moderate nih.gov | Indicates specific hydrogen bonding involving nitrogen atoms. nih.gov |

Theoretical and Computational Chemistry of 3 Piperidin 4 Yl 1,3 Oxazinan 2 One Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Studies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties and reactivity. A typical DFT study on 3-(Piperidin-4-yl)-1,3-oxazinan-2-one would involve calculations of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their distribution across the molecule would provide insights into its chemical reactivity and kinetic stability. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability. While DFT studies have been conducted on related heterocyclic structures like piperidine (B6355638) and 1,3,4-oxadiazole (B1194373) derivatives, no specific data for this compound is available. nih.govnih.gov

Prediction of Molecular Stability and Energetics

The prediction of molecular stability and energetics through computational methods is crucial for understanding the thermodynamic properties of a compound. Calculations of the heat of formation and bond dissociation energies would provide a quantitative measure of the stability of this compound. Such studies have been performed for various piperidine derivatives, often using isodesmic reactions to improve the accuracy of the predicted thermochemical data. nih.gov However, specific energetic data for the title compound remains un-reported in the surveyed literature.

Molecular Modeling for Conformational Landscape Analysis

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Molecular modeling techniques are employed to explore the conformational landscape of a molecule, identifying its low-energy, stable conformations. For this compound, which contains two interconnected ring systems, a conformational analysis would be essential to understand its flexibility and the spatial arrangement of its functional groups. This would involve rotating the rotatable bonds and calculating the potential energy of the resulting conformers. While conformational analyses have been performed for other complex heterocyclic systems, including some containing oxazinone or piperidine rings, specific studies on this compound are not available. nih.govresearchgate.net

In Silico Approaches for Intermolecular Interaction Profiling

In silico methods are invaluable for predicting how a molecule might interact with biological targets, a key aspect of drug discovery.

Molecular Docking for Ligand-Target Recognition Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding mode of a small molecule ligand to the active site of a protein. A molecular docking study of this compound would require a specific biological target. While docking studies have been extensively used to investigate the interaction of various piperidine and oxazinone-containing compounds with targets like enzymes and receptors, no such studies have been published for this compound itself. nih.govnih.govd-nb.infordd.edu.iqsemanticscholar.orgacs.orgnih.govmdpi.com

Computational Exploration of Scaffold-Protein Binding Modes

Understanding the binding modes of a molecular scaffold is crucial for structure-based drug design. This involves analyzing the types of interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that a molecule forms with a protein's active site. The this compound scaffold has potential for various interactions due to its hydrogen bond donors and acceptors and its hydrophobic regions. Computational studies on similar scaffolds have revealed key interactions that contribute to binding affinity and selectivity. nih.govnih.govguidechem.com However, without a specified protein target and dedicated docking studies for this compound, a detailed exploration of its binding modes is not possible.

Structure Activity Relationship Sar Studies and Design Principles for 1,3 Oxazinan 2 One Scaffolds in Non Clinical Contexts

Exploration of Substituent Effects on Receptor/Target Interaction

While direct SAR studies on 3-(Piperidin-4-yl)-1,3-oxazinan-2-one are not extensively published, principles can be drawn from research on analogous heterocyclic scaffolds. For instance, studies on a series of pyridone-based EP3 antagonists incorporating related five-membered ring heterocycles like oxazolidine-2,4-diones and thiazolidine-2,4-diones provide valuable insights. nih.gov In this series, replacing a less hydrophobic oxazolidine-2,4-dione with a more hydrophobic thiazolidine-2,4-dione significantly improved both binding affinity and functional potency, suggesting that a hydrophobic A-ring might foster stronger ligand-receptor interactions. nih.gov

Further investigation into substituents on the pyridone core revealed distinct positional effects. nih.gov While various substituents were well-tolerated at the R¹, R², and R³ positions, the R⁴ position showed limited tolerance for steric bulk, with chlorine and methyl groups leading to reduced binding affinity. nih.gov Conversely, introducing sterically bulky alkyl groups at the R¹ position, such as cyclopentyl or cyclohexyl, was an effective strategy to increase steric hindrance. nih.gov This highlights a common design principle: some regions of a molecule are highly sensitive to modification, while others can be readily altered to fine-tune properties.

The electronic effects of substituents are also critical. In the synthesis of 1,2-oxazine derivatives, the reaction was shown to be compatible with various substituents on an aromatic ring, including both electron-accepting (e.g., NO₂) and halogen groups, which had little influence on the reaction outcome. mdpi.com However, ortho-substituted substrates resulted in lower yields, likely due to steric hindrance. mdpi.com This demonstrates that both electronic properties and the spatial arrangement of substituents are key considerations in the design of new analogs.

Table 1: Illustrative Substituent Effects on a Related Heterocyclic Scaffold nih.gov

| Position | Substituent | Effect on Potency/Binding | Rationale/Observation |

| A-Ring | Thiazolidine-2,4-dione | Enhanced binding and potency | Increased hydrophobicity may favor receptor binding. |

| R¹ | Cyclopentyl, Cyclohexyl | Maintained good binding affinity | Sterically bulky groups were well-tolerated at this position. |

| R⁴ | Cl, Me | Reduced binding affinity | Suggests limited steric bulk is tolerated in this region of the receptor. |

Stereoelectronic Factors in Oxazinanone-Based Molecular Design

Stereoelectronic factors—the interplay of steric and electronic properties in a molecule—are crucial in determining the conformation and reactivity of the 1,3-oxazinan-2-one (B31196) scaffold. The six-membered ring of 1,3-oxazinan-2-one is not planar and adopts a chair or twist-boat conformation, similar to cyclohexane. The precise conformation influences the spatial orientation of its substituents, which is critical for proper alignment within a target's binding site.

The 1,3-oxazinan-2-one motif contains a cyclic carbamate (B1207046) functional group. researchgate.net This group possesses specific electronic characteristics that dictate its potential interactions. The carbonyl oxygen (C=O) and the ring oxygen atom (O1) are Lewis basic and can act as hydrogen bond acceptors. The amide proton (N-H) is a hydrogen bond donor. The defined spatial arrangement of these features creates a specific pharmacophore that can engage in multiple non-covalent interactions with a biological target.

The synthesis of chiral 1,3-oxazinan-2-ones, often from carbohydrate derivatives or via enantioselective processes, underscores the importance of stereochemistry in their design. nih.govchimia.ch The stereochemical configuration at any chiral centers, both on the ring and on its substituents (like the piperidine (B6355638) ring), will determine the molecule's three-dimensional shape and, consequently, its ability to bind selectively to a target.

Scaffold Hopping and Bioisosteric Replacements in Analog Design

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to generate novel chemical entities with improved properties while retaining desired biological activity. nih.govnih.gov Scaffold hopping involves replacing the central core of a molecule with a functionally equivalent but structurally distinct scaffold. scispace.comresearchgate.net Bioisosterism refers to the substitution of a functional group with another that has similar physicochemical properties, leading to similar biological effects. nih.govscispace.com

These concepts are highly relevant to the design of analogs based on the 1,3-oxazinan-2-one scaffold. A medicinal chemist might replace the six-membered 1,3-oxazinan-2-one ring with other heterocyclic systems to explore new chemical space, improve synthetic accessibility, or circumvent existing patents.

Potential bioisosteric replacements or scaffold hops for the 1,3-oxazinan-2-one core could include:

Oxazolidinones: A five-membered ring analog that preserves the key carbamate functionality. nih.gov

Hydantoins or Thiazolidinediones: These heterocycles have been shown to be effective replacements in related series, potentially altering properties like hydrophobicity and receptor interaction. nih.gov

Acyclic analogs: Breaking the ring could lead to more flexible structures that might adopt different binding modes.

Similarly, the piperidine substituent could be replaced by other cyclic amines (e.g., pyrrolidine, azetidine) or acyclic amines to probe the size and nature of the corresponding binding pocket.

Table 2: Potential Bioisosteric/Scaffold Hopping Replacements for the 1,3-Oxazinan-2-one Scaffold

| Original Scaffold/Fragment | Potential Replacement(s) | Rationale |

| 1,3-Oxazinan-2-one (core) | Oxazolidin-2-one | Ring size modification; maintains carbamate group. |

| 1,3-Oxazinan-2-one (core) | Thiazolidine-2,4-dione | Alters electronics and hydrophobicity. nih.gov |

| 1,3-Oxazinan-2-one (core) | Hydantoin | Presents different hydrogen bonding patterns. nih.gov |

| Piperidine (substituent) | Pyrrolidine, Azetidine | Modifies ring size and flexibility. |

| Piperidine (substituent) | Cyclohexylamine | Removes the second heteroatom, alters basicity. |

Rational Design and Synthesis of Compound Libraries for Research Screening

The creation of compound libraries is essential for high-throughput screening (HTS) and for systematically exploring structure-activity relationships. nih.gov The rational design of such libraries aims to maximize chemical diversity or focus on analogs of a known active compound to optimize its properties. nih.govmdpi.com

Several synthetic strategies are amenable to generating libraries of 1,3-oxazinan-2-one derivatives. Multi-component reactions are particularly efficient, allowing for the rapid assembly of complex molecules from simple, diverse starting materials. ijrpr.comhumanjournals.com For instance, a three-component cyclocondensation involving primary amines, formaldehyde, and substituted phenols can be used to produce various 1,3-oxazine derivatives. ijrpr.com

Modern synthetic methods facilitate the creation of focused libraries around the 1,3-oxazinan-2-one scaffold. For example, a one-pot process involving the Michael addition of isocyanoacetates to phenyl vinyl selenones, followed by a domino oxidative cyclization, provides an efficient route to these structures. chimia.ch By varying the substituents on the starting materials, a diverse set of analogs can be synthesized for screening. The goal of such a library would be to systematically probe the effects of different functional groups at various positions on the scaffold, leading to a comprehensive SAR map that can guide future design efforts.

Future Directions and Emerging Research Avenues for 3 Piperidin 4 Yl 1,3 Oxazinan 2 One Chemistry

Development of Innovative and Sustainable Synthetic Methodologies

The advancement of novel therapeutic agents is intrinsically linked to the development of efficient and environmentally conscious synthetic routes. For 3-(piperidin-4-yl)-1,3-oxazinan-2-one, future research will likely focus on moving beyond traditional synthetic methods towards more innovative and sustainable approaches.

Current synthetic strategies for the broader class of 1,3-oxazinan-2-ones often involve multi-step procedures. However, the development of one-pot green synthesis methodologies is a growing trend. google.com These methods aim to reduce waste, energy consumption, and the use of hazardous reagents. For instance, the use of deep eutectic solvents (DES) composed of inexpensive and biodegradable components like glucose and urea (B33335) has shown promise in the synthesis of piperidin-4-one derivatives, a key structural component of the target molecule. researchgate.net Future research could explore the application of such green solvents to the synthesis of this compound, potentially leading to higher yields and a more environmentally friendly process.

Furthermore, the exploration of catalytic systems to promote the cyclization reactions necessary for the formation of the 1,3-oxazinan-2-one (B31196) ring is a key area of interest. Metal-based catalysts, for example, have been shown to be effective in the synthesis of complex oxazine (B8389632) derivatives. doi.org The development of novel, highly efficient, and reusable catalysts could significantly streamline the synthesis of this compound and its analogs.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Advantages | Disadvantages | Potential for this compound |

| Traditional Multi-Step Synthesis | Well-established procedures | Time-consuming, often requires harsh reagents, generates significant waste | Current baseline for comparison |

| One-Pot Green Synthesis | Reduced reaction time, lower energy consumption, environmentally friendly | May require significant optimization for new substrates | High potential for developing a sustainable and efficient manufacturing process |

| Catalytic Synthesis | High efficiency, potential for stereoselectivity, catalyst can often be recycled | Catalyst cost and potential for product contamination | Promising for achieving high yields and controlling stereochemistry |

Integration of Advanced Computational Design and Predictive Modeling

The integration of computational tools in drug discovery and development has become indispensable. For this compound, advanced computational design and predictive modeling offer a powerful approach to accelerate the identification of new derivatives with enhanced biological activity and to understand their mechanism of action at a molecular level.

Molecular docking studies can be employed to predict the binding affinity and orientation of this compound and its derivatives within the active site of a biological target. For instance, computational studies on piperidine-based compounds have been successfully used to identify potent ligands for various receptors. nih.gov Similar approaches can be applied to our target compound to guide the design of new analogs with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) models represent another valuable tool. By correlating the structural features of a series of compounds with their biological activity, QSAR models can predict the activity of novel, yet-to-be-synthesized molecules. This can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources. The development of robust QSAR models for derivatives of the this compound scaffold will be a crucial step in its future development.

Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to understand the key interactions that stabilize the binding and contribute to the compound's activity. nih.gov

Table 2: Application of Computational Tools in Drug Design

| Computational Tool | Application | Expected Outcome for this compound |

| Molecular Docking | Predicts binding mode and affinity of a ligand to a protein target. | Identification of key interactions and guidance for designing more potent derivatives. |

| QSAR | Correlates chemical structure with biological activity to predict the activity of new compounds. | Prioritization of synthetic targets with a higher probability of being active. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to understand the dynamic behavior of a system. | Elucidation of the mechanism of action and the stability of the ligand-protein complex. |

Exploration of Novel Chemical Space and Diversification Strategies around the Scaffold

The this compound scaffold offers multiple points for chemical modification, allowing for the exploration of a vast chemical space and the generation of diverse libraries of compounds. This diversification is key to identifying molecules with novel or improved pharmacological properties.

Future research will likely focus on the systematic modification of different parts of the molecule. For example, substitution on the piperidine (B6355638) ring can influence the compound's solubility, lipophilicity, and ability to interact with the target protein. Similarly, modifications to the 1,3-oxazinan-2-one ring can affect its metabolic stability and pharmacokinetic profile.

A promising strategy for diversification is the use of combinatorial chemistry and fragment-based drug discovery (FBDD). By combining different chemical building blocks in a systematic manner, large libraries of derivatives can be rapidly synthesized and screened for activity. This approach has been successfully applied to other heterocyclic scaffolds and holds great promise for the this compound core.

The chemical modulation of similar scaffolds, such as 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one, has demonstrated the potential to yield compounds with interesting biological activities. researchgate.net This suggests that a similar exploration of the chemical space around this compound could lead to the discovery of novel therapeutic agents.

Table 3: Potential Diversification Points of this compound

| Position of Modification | Potential Impact | Example of Modification |

| Piperidine Nitrogen | Altering basicity, introducing new interaction points, modifying pharmacokinetics. | Alkylation, acylation, arylation. |

| Piperidine Ring Carbons | Modifying conformation, introducing steric bulk, altering lipophilicity. | Introduction of alkyl, aryl, or functional groups. |

| 1,3-Oxazinan-2-one Ring | Affecting metabolic stability, hydrogen bonding capacity, and overall shape. | Substitution with various functional groups. |

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 3-(Piperidin-4-yl)-1,3-oxazinan-2-one derivatives?

A homoallylic amine starting material is often utilized in a multi-step process involving cyclization and substitution reactions. For example, 4,6-disubstituted derivatives can be synthesized via palladium-catalyzed aminoalkynylation or carbamate cyclization. Challenges include diastereomer formation due to stereochemical complexity, requiring optimization of base selection (e.g., NaH vs. t-BuOK) and solvent systems (DMF or THF) to improve yields .

Q. Which spectroscopic and crystallographic techniques are essential for structural validation of this compound?

Nuclear Magnetic Resonance (NMR) and X-ray diffraction (XRD) are critical. NMR confirms regiochemistry, while XRD resolves stereochemical ambiguities. Software like SHELXL refines crystallographic data, particularly for resolving twinned or high-resolution structures. PHENIX is recommended for macromolecular applications .

Q. What safety protocols are critical when handling piperidine-containing compounds during synthesis?

Piperidine derivatives often cause skin/eye irritation (H315/H319) and respiratory issues (H335). Use fume hoods, nitrile gloves, and safety goggles. Immediate rinsing with water is required for exposure. Consult safety data sheets (SDS) for compound-specific hazards .

Advanced Research Questions

Q. How can diastereomer formation during synthesis be minimized or resolved?

Diastereomers arise from stereochemical diversity at the 4- and 6-positions of the oxazinanone ring. Strategies include:

- Carbamate cyclization : Converts diastereomers into separable intermediates via reaction with 1,1’-carbonyldiimidazole (CDI), enabling normal-phase chromatography .

- Chiral resolution : Use chiral auxiliaries (e.g., (S)-1-phenylethyl groups) to enhance separation efficiency .

Q. What computational methods are effective in predicting biological targets or optimizing derivatives?

Molecular docking (e.g., targeting TrkA kinase or uPAR) combined with virtual screening identifies potential bioactive derivatives. In silico libraries can prioritize compounds for synthesis, reducing experimental workload. For example, KRC-108 (a TrkA inhibitor) was validated via in vitro kinase assays after computational design .

Q. How can conflicting crystallographic and spectroscopic data be reconciled?

Discrepancies between XRD and NMR data may arise from dynamic effects (e.g., conformational flexibility). Use:

Q. What strategies optimize palladium-catalyzed reactions for oxazinan-2-one scaffolds?

Key factors include:

- Ligand selection : Bulky ligands (e.g., triisopropylsilyl) improve regioselectivity.

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance catalytic efficiency.

- Substrate pre-functionalization : Tosyl or acetyl protecting groups stabilize intermediates during cross-coupling .

Q. How can polymorphic forms of this compound be characterized and validated?

Polymorphs are identified via:

- Powder XRD : Distinguishes lattice arrangements.

- Differential Scanning Calorimetry (DSC) : Detects thermal transitions (e.g., melting points).

- SHELX refinement : Resolves subtle structural variations in high-resolution data .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.